Cas no 885273-01-8 (2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid)

2-{4-(tert-Butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical applications. Its structure incorporates a tert-butoxycarbonyl (Boc)-protected piperazine moiety and a 4-chlorophenylacetic acid group, making it useful for peptide coupling and medicinal chemistry. The Boc group enhances solubility and stability, facilitating selective deprotection under mild acidic conditions. The 4-chlorophenyl substituent contributes to its utility in constructing bioactive molecules, including CNS-targeting compounds. This compound is characterized by high purity and consistent performance, ensuring reliable results in synthetic workflows. Its balanced reactivity and functional group compatibility make it a preferred choice for researchers developing novel therapeutics or exploring structure-activity relationships.
2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid structure
885273-01-8 structure
Product name:2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid
CAS No:885273-01-8
MF:C17H23N2O4Cl.HCl
Molecular Weight:391.28946
MDL:MFCD06659337
CID:710963
PubChem ID:2762223

2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid 化学的及び物理的性質

名前と識別子

    • 1-Piperazineaceticacid, a-(4-chlorophenyl)-4-[(1,1-dimethylethoxy)carbonyl]-
    • 2-(4-BOC-PIPERAZINYL)-2-(4-CHLOROPHENYL)ACETIC ACID,
    • 2-(4-chlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid,hydrochloride
    • 2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid
    • alpha-(4-Chlorophenyl)-4-Boc-1-piperazineacetic acid
    • 2-(4-chlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid
    • 4-[Carboxy-(4-Chloro-Phenyl)-Methyl]-Piperazine-1-Carboxylic Acid Tert-Butyl Ester Hydrochloride
    • SCHEMBL12371643
    • 885273-01-8
    • 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-chlorophenyl)acetic acid
    • EN300-1071732
    • a-(4-Chlorophenyl)-4-Boc-1-piperazineacetic acid
    • AKOS015949733
    • PS-12751
    • MFCD06659337
    • alpha-(4-Chlorophenyl)-4-[(1,1-dimethylethoxy)carbonyl]-1-piperazineacetic acid
    • DTXSID901142422
    • 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-(4-chlorophenyl)acetic acid
    • AM804789
    • 2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid
    • 2-(4-Boc-piperazinyl)-2-(4-chlorophenyl)acetic acid
    • 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-chlorophenyl)aceticacid
    • MDL: MFCD06659337
    • インチ: InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,21,22)
    • InChIKey: GKUSLBONTUGQJI-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Cl)C(=O)O

計算された属性

  • 精确分子量: 354.1346349g/mol
  • 同位素质量: 354.1346349g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 450
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.6
  • トポロジー分子極性表面積: 70.1Ų

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: Not available
  • Boiling Point: 464.4±45.0 °C at 760 mmHg
  • フラッシュポイント: 234.7±28.7 °C
  • じょうきあつ: 0.0±1.2 mmHg at 25°C

2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A139003334-5g
2-(4-Boc-piperazinyl)-2-(4-chloro-phenyl)acetic acid
885273-01-8 95%
5g
$1444.30 2023-08-31
Enamine
EN300-1071732-5.0g
2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-(4-chlorophenyl)acetic acid
885273-01-8
5g
$1945.0 2023-05-25
Enamine
EN300-1071732-0.5g
2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-(4-chlorophenyl)acetic acid
885273-01-8 95%
0.5g
$645.0 2023-10-28
Enamine
EN300-1071732-0.25g
2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-(4-chlorophenyl)acetic acid
885273-01-8 95%
0.25g
$617.0 2023-10-28
Enamine
EN300-1071732-2.5g
2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-(4-chlorophenyl)acetic acid
885273-01-8 95%
2.5g
$1315.0 2023-10-28
1PlusChem
1P00IFLV-1g
1-Piperazineaceticacid, a-(4-chlorophenyl)-4-[(1,1-dimethylethoxy)carbonyl]-
885273-01-8 95%
1g
$383.00 2024-04-20
A2B Chem LLC
AI59235-500mg
4-[Carboxy-(4-chloro-phenyl)-methyl]-piperazine-1-carboxylic acid tert-butyl ester hydrochloride
885273-01-8 97%
500mg
$218.00 2024-04-19
Enamine
EN300-1071732-10.0g
2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-(4-chlorophenyl)acetic acid
885273-01-8
10g
$2884.0 2023-05-25
Aaron
AR00IFU7-1g
1-Piperazineaceticacid, a-(4-chlorophenyl)-4-[(1,1-dimethylethoxy)carbonyl]-
885273-01-8 97%
1g
$214.00 2025-02-11
Ambeed
A339600-1g
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(4-chlorophenyl)acetic acid
885273-01-8 95%
1g
$289.0 2024-04-16

2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid 関連文献

2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acidに関する追加情報

Research Brief on 2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid (CAS: 885273-01-8)

In recent years, the compound 2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid (CAS: 885273-01-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperazine and chlorophenyl moieties, has shown promising potential in drug discovery and development, particularly as a key intermediate in the synthesis of bioactive compounds. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and reactivity, making it a valuable candidate for further chemical modifications.

Recent studies have focused on the synthesis and application of this compound in the development of novel therapeutic agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a precursor in the synthesis of protease inhibitors, which are critical in the treatment of viral infections such as HIV and hepatitis C. The researchers highlighted the compound's ability to form stable complexes with target enzymes, thereby inhibiting their activity. This finding opens new avenues for the design of next-generation antiviral drugs.

Another significant application of 2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid lies in its role as a building block for kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling and are often implicated in cancer and inflammatory diseases. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported the successful incorporation of this compound into a series of kinase inhibitors, which exhibited potent activity against specific cancer cell lines. The researchers noted that the chlorophenyl group contributed to enhanced binding affinity, while the Boc-protected piperazine moiety improved solubility and pharmacokinetic properties.

In addition to its therapeutic potential, the compound has also been investigated for its chemical properties. A 2023 paper in Tetrahedron Letters detailed an optimized synthetic route for 2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid, achieving higher yields and purity compared to previous methods. This advancement is expected to facilitate its broader use in pharmaceutical research and industrial applications.

Despite these promising developments, challenges remain in the large-scale production and clinical translation of derivatives based on this compound. Issues such as cost-effectiveness, scalability, and potential toxicity need to be addressed in future studies. Nevertheless, the growing body of research underscores the importance of 2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid as a versatile and valuable tool in drug discovery.

In conclusion, the compound 2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid (CAS: 885273-01-8) represents a significant area of interest in chemical biology and pharmaceutical research. Its applications in protease and kinase inhibitor development, coupled with advancements in synthetic methodologies, highlight its potential to contribute to the discovery of new therapeutic agents. Future research should focus on addressing the remaining challenges to fully realize its clinical potential.

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Amadis Chemical Company Limited
(CAS:885273-01-8)2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid
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